

Spectroscopic Profile of 2-(Benzyloxy)-4-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Benzyloxy)-4-methoxybenzaldehyde**, an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(Benzyloxy)-4-methoxybenzaldehyde**. While experimental data for this specific molecule is not readily available in the public domain, the provided information is a combination of predicted values and data extrapolated from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~7.8	d	1H	Ar-H
~7.5-7.3	m	5H	Ar-H (benzyl)
~6.6	dd	1H	Ar-H
~6.5	d	1H	Ar-H
~5.2	s	2H	Methylene (-OCH ₂ Ph)
~3.9	s	3H	Methoxyl (-OCH ₃)

Table 2: ¹³C NMR (Carbon-13 NMR) DataSolvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm) (Computed)[1]	Assignment
189.5	Aldehyde (C=O)
165.0	Ar-C (quaternary)
162.0	Ar-C (quaternary)
136.0	Ar-C (quaternary, benzyl)
130.0	Ar-CH
128.8	Ar-CH (benzyl)
128.4	Ar-CH (benzyl)
127.5	Ar-CH (benzyl)
120.0	Ar-C (quaternary)
106.0	Ar-CH
99.0	Ar-CH
70.5	Methylene (-OCH ₂ Ph)
55.5	Methoxyl (-OCH ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Medium	Aliphatic C-H stretch (CH ₂ and CH ₃)
~2820, ~2720	Medium, Sharp	Aldehyde C-H stretch (Fermi doublet)
~1685	Strong, Sharp	Carbonyl (C=O) stretch of aromatic aldehyde
~1600, ~1500	Medium-Strong	Aromatic C=C ring stretching
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1030	Strong	Aryl-O-C stretch (symmetric)
~740, ~700	Strong	C-H out-of-plane bending (monosubstituted benzyl)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment Ion
242	[M] ⁺ (Molecular Ion)
241	[M-H] ⁺
213	[M-CHO] ⁺
151	[M-C ₇ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of aromatic aldehydes.

NMR Spectroscopy

A sample of **2-(Benzyloxy)-4-methoxybenzaldehyde** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ^1H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a spectral width of 0-220 ppm is used, and a larger number of scans is typically required.

IR Spectroscopy

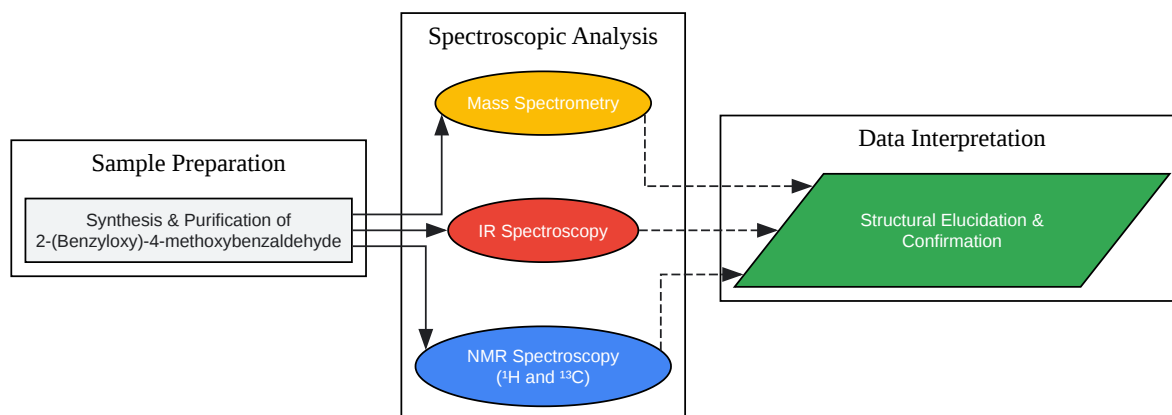
The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **2-(Benzyloxy)-4-methoxybenzaldehyde** is illustrated below.



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A generalized workflow for the spectroscopic characterization of a synthesized compound.

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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Benzyloxy)-4-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184467#spectroscopic-data-of-2-benzyloxy-4-methoxybenzaldehyde-nmr-ir-mass-spec>]

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